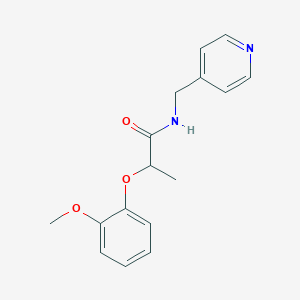![molecular formula C19H28ClN3O B5378065 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide, commonly known as Trazodone, is a medication used primarily as an antidepressant. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic effects in various conditions.
Wirkmechanismus
Trazodone acts primarily as a serotonin antagonist and reuptake inhibitor. It also has antagonistic effects on alpha-adrenergic and histamine receptors. Trazodone's mechanism of action is thought to be related to its ability to increase the availability of serotonin in the brain, which is a neurotransmitter that plays a key role in regulating mood, sleep, and appetite.
Biochemical and Physiological Effects
Trazodone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. Trazodone has also been found to decrease the levels of cortisol, a hormone associated with stress, which may contribute to its anxiolytic effects. Additionally, Trazodone has been found to have sedative effects, which may contribute to its use in the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
Trazodone has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a well-established safety profile and is generally well-tolerated. However, Trazodone has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain consistent levels in the blood. Additionally, Trazodone has a complex mechanism of action, which may make it difficult to isolate specific effects.
Zukünftige Richtungen
There are several potential future directions for research on Trazodone. One area of interest is its potential use in the treatment of Alzheimer's disease. Trazodone has been found to have neuroprotective effects and may help to prevent the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain. Trazodone has been found to have analgesic effects and may be effective in the treatment of neuropathic pain. Additionally, further research is needed to fully understand Trazodone's mechanism of action and to identify potential new therapeutic targets.
Conclusion
In conclusion, Trazodone is a medication with a complex mechanism of action that has been extensively studied for its potential therapeutic effects in various conditions. It acts primarily as a serotonin antagonist and reuptake inhibitor and has been found to have a variety of biochemical and physiological effects. Trazodone has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on Trazodone, including its potential use in the treatment of Alzheimer's disease and chronic pain.
Synthesemethoden
Trazodone is synthesized by the reaction of 3-chlorophenylpiperazine with cycloheptylamine, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 234-235°C.
Wissenschaftliche Forschungsanwendungen
Trazodone has been extensively studied for its potential therapeutic effects in various conditions such as depression, anxiety, insomnia, and chronic pain. It has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and bipolar disorder. Additionally, Trazodone has been found to be effective in the treatment of erectile dysfunction and premature ejaculation.
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c20-16-6-5-9-18(14-16)23-12-10-22(11-13-23)15-19(24)21-17-7-3-1-2-4-8-17/h5-6,9,14,17H,1-4,7-8,10-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACPIPUCRMNDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5377986.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5377999.png)
![3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5378007.png)
![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)
![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)
![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)

![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5378058.png)
![methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5378066.png)